molecular formula C5H10N3O4P B1664868 Amifampridine phosphate CAS No. 446254-47-3

Amifampridine phosphate

カタログ番号 B1664868
CAS番号: 446254-47-3
分子量: 207.12 g/mol
InChIキー: KAICRBBQCRKMPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amifampridine phosphate, also known as Firdapse or Ruzurgi, is predominantly used in the treatment of a number of rare muscle diseases . It has been used to treat congenital myasthenic syndromes and Lambert–Eaton myasthenic syndrome (LEMS) through compassionate use programs since the 1990s . The free base form of the drug was recommended as a first-line treatment for LEMS in 2006 .


Synthesis Analysis

The chemical structure of amifampridine phosphate was elucidated by a combination of spectroscopic methods (1H- and 13C-NMR, FT-IR, UV spectroscopy), thermal analysis (Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis), and qualitative phosphate analysis .


Molecular Structure Analysis

Amifampridine phosphate has a chemical formula of C5H10N3O4P . Its molecular weight is 207.126 g/mol . The structure was confirmed using a combination of spectroscopic methods and thermal analysis .


Chemical Reactions Analysis

Amifampridine phosphate is a quaternary ammonium compound that blocks presynaptic potassium channels . This subsequently prolongs the action potential and increases presynaptic calcium concentrations .


Physical And Chemical Properties Analysis

Amifampridine phosphate is a more stable salt that serves as an active ingredient of EMA-approved Firdapse . It does not require refrigeration .

科学的研究の応用

Pharmacokinetics and Metabolism

  • Amifampridine phosphate's clinical use in neuromuscular junction disorders is on the rise. Its metabolism involves polymorphic aryl N‐acetyltransferase (NAT). Variations in NAT correspond with different acetylator phenotypes, significantly affecting the pharmacokinetics and safety profiles of amifampridine. This is evident in studies assessing the effects of NAT phenotype and genotype on the pharmacokinetic and safety profiles of amifampridine in healthy volunteers (Haroldsen et al., 2014).

Pharmacogenomics

  • Genetic polymorphisms in N-acetyl-transferase 2 (NAT 2) genes significantly influence both the efficacy and toxicity profiles of amifampridine phosphate. These polymorphisms create notable differences in plasma levels and alter the frequency of adverse events, as shown in studies involving healthy volunteers (Haroldsen & Garovoy, 2012).

Pharmacokinetics in Renal Impairment

  • Research indicates that amifampridine phosphate's pharmacokinetic profile is affected more by metabolic acetylator phenotype than by renal function level. This implies that amifampridine should be dosed according to individual patient needs, considering the varying acetylation phenotypes and renal function levels (Haroldsen et al., 2017).

Bioavailability and Food Interaction

  • The study on the relative bioavailability of amifampridine phosphate salt in healthy adults reveals that food intake can affect its absorption. There's a decrease in exposure (Cmax, AUC) after oral administration in the presence of food, indicating that food slows and somewhat decreases the absorption of amifampridine (Haroldsen et al., 2015).

Treatment of Specific Neuromuscular Conditions

  • In muscle-specific kinase myasthenia gravis, amifampridine phosphate demonstrated significant efficacy and safety, suggesting its potential for broader clinical application in similar neuromuscular disorders (Bonanno et al., 2018).

Molecular Interaction Studies

  • An investigation into the interaction between amifampridine and calf thymus DNA revealed significant interaction strength, suggesting potential implications for its molecular mechanisms of action and possible therapeutic applications (Sharifinia et al., 2020).

Safety And Hazards

Amifampridine phosphate should be used with caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

将来の方向性

Amifampridine phosphate has orphan drug status in the EU for Lambert–Eaton myasthenic syndrome . In May 2019, the U.S. Food and Drug Administration (FDA) approved amifampridine tablets under the trade name Ruzurgi for the treatment of Lambert-Eaton myasthenic syndrome (LEMS) in patients 6 to less than 17 years of age . As of December 2023, Catalyst Pharmaceuticals announced that its collaboration partner, DyDo Pharma, has submitted a New Drug Application (“NDA”) to Japan’s Pharmaceuticals and Medical Devices Agency (“PMDA”) seeking marketing approval for FIRDAPSE® (amifampridine) Tablets 10 mg, for the treatment of Lambert Eaton myasthenic syndrome (LEMS) in Japan .

特性

IUPAC Name

phosphoric acid;pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.H3O4P/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H,7H2,(H2,6,8);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICRBBQCRKMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196254
Record name Amifampridine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amifampridine phosphate

CAS RN

446254-47-3
Record name Amifampridine phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifampridine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid;pyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIFAMPRIDINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF8FIN815
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amifampridine phosphate
Reactant of Route 2
Amifampridine phosphate
Reactant of Route 3
Amifampridine phosphate
Reactant of Route 4
Amifampridine phosphate
Reactant of Route 5
Amifampridine phosphate
Reactant of Route 6
Amifampridine phosphate

Citations

For This Compound
178
Citations
SJ Oh, N Shcherbakova, A Kostera‐Pruszczyk… - Muscle & …, 2016 - Wiley Online Library
… amifampridine phosphate for 7–91 days, followed by randomization to continue amifampridine phosphate … This study provides Class I evidence of efficacy of amifampridine phosphate …
Number of citations: 64 onlinelibrary.wiley.com
P Shieh, K Sharma, B Kohrman… - Journal of clinical …, 2019 - ncbi.nlm.nih.gov
… compared efficacy of amifampridine phosphate versus placebo … All participants had been receiving amifampridine phosphate … return to open-label amifampridine phosphate. The efficacy …
Number of citations: 22 www.ncbi.nlm.nih.gov
PE Haroldsen, DG Musson, B Hanson, A Quartel… - Clinical Therapeutics, 2015 - Elsevier
… Subjects were randomly assigned to receive 2 single oral doses of amifampridine phosphate salt (20 mg base equivalents per dose) under fed or fasted conditions separated by a …
Number of citations: 12 www.sciencedirect.com
P Haroldsen, M Garovoy - 2012 - AAN Enterprises
… of amifampridine phosphate in healthy volunteers. Background Amifampridine phosphate, a … (PK) of single ascending and multiple (QID) oral doses of amifampridine phosphate. …
Number of citations: 5 n.neurology.org
PE Haroldsen, Z Sisic, J Datt, DG Musson… - Clinical Therapeutics, 2017 - Elsevier
… Amifampridine phosphate salt ⁎ is the formulation developed to overcome stability and … profile, tolerability, and PK properties of amifampridine phosphate and its abundant 3-N-acetyl …
Number of citations: 8 www.sciencedirect.com
R Mantegazza - Expert review of clinical pharmacology, 2019 - Taylor & Francis
… to this study received amifampridine phosphate for at least 1 … randomized either to amifampridine phosphate or to placebo … of amifampridine phosphate as a symptomatic drug in …
Number of citations: 13 www.tandfonline.com
S Bonanno, MB Pasanisi, R Frangiamore… - SAGE Open …, 2018 - journals.sagepub.com
Objective: The aim of this study is to determine the safety and the efficacy of amifampridine phosphate in muscle-specific kinase antibody-positive myasthenia gravis, in a 1:1 randomized…
Number of citations: 24 journals.sagepub.com
M ALSHARABATI, M DIMACHKIE, JM BLANCO… - catalystpharma.com
… : We evaluated the efficacy and safety of amifampridine phosphate (FirdapseV … amifampridine phosphate for 7–91 days, followed by randomization to continue amifampridine phosphate …
Number of citations: 4 catalystpharma.com
S Verma, SN Mazell, DA Shah - Muscle & Nerve, 2016 - europepmc.org
… Amifampridine phosphate in congenital myasthenic syndrome. … Amifampridine phosphate (Firdapse(®)) is effective and safe in a phase 3 clinical trial in LEMS …
Number of citations: 9 europepmc.org
A Fulmali, SS Bharate - Drug Development Research, 2022 - Wiley Online Library
The salification and prodrug approaches modulate the physicochemical properties and absorption, distribution, metabolism, excretion, and toxicity parameters of drugs and lead …
Number of citations: 7 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。